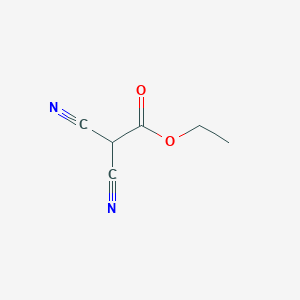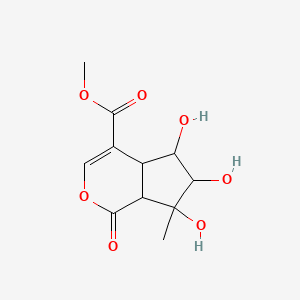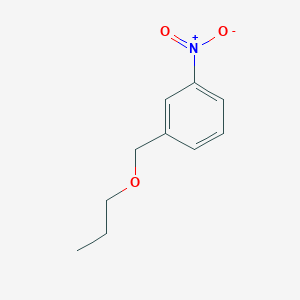
2,3-Bis(phenylhydrazinylidene)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(phenylhydrazinylidene)propanoic acid is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of two phenylhydrazinylidene groups attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(phenylhydrazinylidene)propanoic acid typically involves the reaction of phenylhydrazine with a suitable precursor, such as a diketone or an aldehyde. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common reagents used in the synthesis include hydrochloric acid, sodium hydroxide, and ethanol as a solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
2,3-Bis(phenylhydrazinylidene)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
2,3-Bis(phenylhydrazinylidene)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,3-Bis(phenylhydrazinylidene)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazone groups can form stable complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Phenylhydrazine: A precursor used in the synthesis of 2,3-Bis(phenylhydrazinylidene)propanoic acid.
Hydrazones: A class of compounds with similar hydrazone linkages.
Propanoic Acid Derivatives: Compounds with a propanoic acid backbone.
Uniqueness
This compound is unique due to its dual phenylhydrazinylidene groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
属性
| 75640-08-3 | |
分子式 |
C15H14N4O2 |
分子量 |
282.30 g/mol |
IUPAC 名称 |
2,3-bis(phenylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C15H14N4O2/c20-15(21)14(19-18-13-9-5-2-6-10-13)11-16-17-12-7-3-1-4-8-12/h1-11,17-18H,(H,20,21) |
InChI 键 |
WKOCWIVJRQWMFX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)


